molecular formula C10H4CuNO2 B14532321 copper(1+);2-ethynylisoindole-1,3-dione CAS No. 62500-22-5

copper(1+);2-ethynylisoindole-1,3-dione

Cat. No.: B14532321
CAS No.: 62500-22-5
M. Wt: 233.69 g/mol
InChI Key: RABHAOLKJARFDP-UHFFFAOYSA-N
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Description

Copper(1+);2-ethynylisoindole-1,3-dione is a compound that features a copper ion coordinated with a 2-ethynylisoindole-1,3-dione ligand. . The presence of the ethynyl group adds unique reactivity and potential for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoindole-1,3-dione derivatives typically involves the condensation of phthalic anhydride with primary amines . For the specific synthesis of copper(1+);2-ethynylisoindole-1,3-dione, a common method involves the reaction of 2-ethynylisoindole-1,3-dione with a copper(I) salt under appropriate conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the copper(I) ion.

Industrial Production Methods

Industrial production of isoindole-1,3-dione derivatives often employs large-scale condensation reactions using phthalic anhydride and amines. The process is optimized for high yield and purity, often involving catalytic methods and continuous flow reactors to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Copper(1+);2-ethynylisoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions include various substituted isoindole-1,3-dione derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Copper(1+);2-ethynylisoindole-1,3-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of copper(1+);2-ethynylisoindole-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The copper ion can coordinate with various biological molecules, influencing their activity. The ethynyl group can participate in covalent bonding with target proteins, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Copper(1+);2-ethynylisoindole-1,3-dione is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

62500-22-5

Molecular Formula

C10H4CuNO2

Molecular Weight

233.69 g/mol

IUPAC Name

copper(1+);2-ethynylisoindole-1,3-dione

InChI

InChI=1S/C10H4NO2.Cu/c1-2-11-9(12)7-5-3-4-6-8(7)10(11)13;/h3-6H;/q-1;+1

InChI Key

RABHAOLKJARFDP-UHFFFAOYSA-N

Canonical SMILES

[C-]#CN1C(=O)C2=CC=CC=C2C1=O.[Cu+]

Origin of Product

United States

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